ethyl 5-nitro-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]thiophene-3-carboxylate
Description
Ethyl 5-nitro-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]thiophene-3-carboxylate is a structurally complex molecule featuring a thiophene-3-carboxylate core substituted with a nitro group at position 5 and a benzamido group at position 2. The benzamido moiety is further modified with a 1,2,3,4-tetrahydroquinoline-1-sulfonyl group, introducing both aromatic and sulfonyl functionalities. This compound’s design integrates multiple pharmacophores: the thiophene ring provides a heterocyclic scaffold common in medicinal chemistry, the sulfonyl group is associated with diverse biological activities , and the tetrahydroquinoline moiety may enhance lipophilicity or target binding.
Properties
IUPAC Name |
ethyl 2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5-nitrothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O7S2/c1-2-33-23(28)18-14-20(26(29)30)34-22(18)24-21(27)16-9-11-17(12-10-16)35(31,32)25-13-5-7-15-6-3-4-8-19(15)25/h3-4,6,8-12,14H,2,5,7,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNUKWHQRXVEPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-nitro-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through the Castagnoli–Cushman reaction, which involves the condensation of an aldehyde with an amine and a carboxylic acid . The sulfonyl group is then introduced through sulfonation reactions, often using reagents such as sulfonyl chlorides . The final step involves the esterification of the nitrothiophene carboxylate with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the sulfonyl group could yield various sulfonamide derivatives .
Scientific Research Applications
Ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-nitro-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]thiophene-3-carboxylate involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function . The sulfonyl group can form strong interactions with proteins, affecting their structure and activity . The nitrothiophene carboxylate ester may also contribute to the compound’s overall biological activity by interacting with cellular membranes and other biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound shares functional similarities with other ester-containing heterocycles. For instance, 2-(Trimethylsilyl)ethyl 3-((3-bromopropyl)carbamoyl)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (, Compound 23) also employs a carboxylate ester backbone but differs in its core heterocycle (pyrimidine vs. thiophene) and substituents (bromopropyl carbamoyl, difluorophenyl). Key distinctions include:
The thiophene core in the target compound may offer enhanced π-π stacking interactions compared to the pyrimidine analog, while the sulfonyl group could improve solubility or target specificity.
Sulfone Derivatives
The tetrahydroquinoline-sulfonyl group in the target compound differentiates it from simpler sulfones (e.g., diaryl sulfones like dapsone). Key comparisons include:
- Tetrahydroquinoline Sulfonyl vs.
- Nitro-Thiophene Synergy : The nitro group on the thiophene may act as an electron-withdrawing substituent, stabilizing the carboxylate ester and influencing reactivity or metabolic stability.
Biological Activity
Ethyl 5-nitro-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]thiophene-3-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups that may contribute to its biological activity. The presence of a nitro group, sulfonamide moiety, and a thiophene ring suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds related to this compound exhibit significant biological activities:
- Antimicrobial Activity : Compounds in the tetrahydroquinoline series have shown promising antimicrobial properties. For instance, studies have demonstrated that derivatives can inhibit bacterial growth effectively.
- Neuronal Nitric Oxide Synthase (nNOS) Inhibition : The compound's structure suggests it may inhibit nNOS, which is crucial in various neurological disorders. Selectivity for nNOS over other isoforms (eNOS and iNOS) is a key feature of related compounds .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in neurotransmitter synthesis or bacterial virulence factors.
- Interaction with Cellular Receptors : Potential interactions with neurotransmitter receptors could explain its effects on neuronal signaling.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
